molecular formula C23H29N3O4S B2879535 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021040-94-7

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No. B2879535
CAS RN: 1021040-94-7
M. Wt: 443.56
InChI Key: RVEPODORRQSUJC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” are not detailed in the available literature .

Scientific Research Applications

Synthesis and Structural Analysis

Cinnamide derivatives, including those structurally similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide, have been synthesized and characterized for their potential in treating neurological conditions. For instance, cinnamide derivatives displayed effective activities against neurotoxicity induced by glutamine in PC12 cells and showed protective effects on cerebral infarction, suggesting their utility in neuroprotective therapies (Jian-gang Zhong et al., 2018). These studies highlight the chemical versatility and potential therapeutic applications of cinnamide derivatives in neurology.

Antitubercular Activity

N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have been designed, synthesized, and evaluated for their antitubercular activities. One study found that certain derivatives exhibited promising activity against Mycobacterium tuberculosis, indicating the potential of these compounds in developing new antitubercular agents (Kavit N. Patel & V. Telvekar, 2014). This demonstrates the role of cinnamide derivatives in addressing global health challenges such as tuberculosis.

Serotonin Receptor Antagonism

Research into piperazine derivatives has revealed their potential as 5-HT7 receptor antagonists, contributing to the development of new treatments for psychiatric and neurological disorders. These compounds have shown significant activity in inhibiting serotonin receptors, indicating their utility in therapeutic interventions for diseases modulated by serotonin levels (Juhee Yoon et al., 2008). The investigation into serotonin receptor antagonists underscores the importance of cinnamide derivatives in neuropsychiatric research.

Mechanism of Action

The mechanism of action of “N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” are not detailed in the available literature .

properties

IUPAC Name

(E)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-30-22-11-9-21(10-12-22)25-15-17-26(18-16-25)31(28,29)19-5-14-24-23(27)13-8-20-6-3-2-4-7-20/h2-4,6-13H,5,14-19H2,1H3,(H,24,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEPODORRQSUJC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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